molecular formula C16H15Br2NO B290579 2,5-dibromo-N-(4-isopropylphenyl)benzamide

2,5-dibromo-N-(4-isopropylphenyl)benzamide

Cat. No. B290579
M. Wt: 397.1 g/mol
InChI Key: GLGGGCDIWVEYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dibromo-N-(4-isopropylphenyl)benzamide is a chemical compound that belongs to the benzamide family. It is commonly used in scientific research as a tool to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(4-isopropylphenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors. It is also believed to have an effect on the metabolism of certain compounds.
Biochemical and Physiological Effects:
2,5-dibromo-N-(4-isopropylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have an effect on the metabolism of certain compounds such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dibromo-N-(4-isopropylphenyl)benzamide in lab experiments is its high purity. It is also readily available and relatively inexpensive. One limitation is its limited solubility in water, which can make it difficult to work with in aqueous systems.

Future Directions

There are many potential future directions for research involving 2,5-dibromo-N-(4-isopropylphenyl)benzamide. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area of interest is the study of its effects on different enzymes and receptors. Additionally, there is potential for the development of new synthetic methods for the production of 2,5-dibromo-N-(4-isopropylphenyl)benzamide and related compounds.

Synthesis Methods

The synthesis of 2,5-dibromo-N-(4-isopropylphenyl)benzamide involves the reaction of 4-isopropylphenylamine with 2,5-dibromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

2,5-dibromo-N-(4-isopropylphenyl)benzamide is used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It is commonly used as a reference compound in the development of new drugs and as a positive control in various assays. It is also used in the study of enzyme inhibition and as a ligand in receptor binding assays.

properties

Molecular Formula

C16H15Br2NO

Molecular Weight

397.1 g/mol

IUPAC Name

2,5-dibromo-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H15Br2NO/c1-10(2)11-3-6-13(7-4-11)19-16(20)14-9-12(17)5-8-15(14)18/h3-10H,1-2H3,(H,19,20)

InChI Key

GLGGGCDIWVEYRY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.